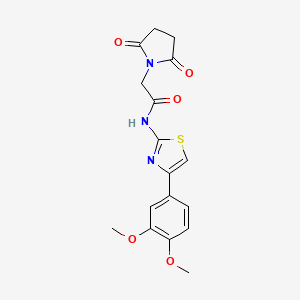

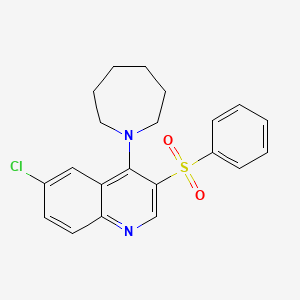

![molecular formula C21H27NO3 B2504774 4-(2,4-二甲基苯氧基)-N-[4-(丙-2-氧基)苯基]丁酰胺 CAS No. 496036-03-4](/img/structure/B2504774.png)

4-(2,4-二甲基苯氧基)-N-[4-(丙-2-氧基)苯基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide" is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this specific compound, they do explore similar butanamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These papers provide insights into the broader context of butanamide derivatives and their potential applications, such as enzyme inhibition, anticonvulsant activity, and as therapeutic agents in cancer treatment .

Synthesis Analysis

The synthesis of butanamide derivatives typically involves multi-step organic reactions, starting from various organic acids, esters, or aldehydes. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and thiols, followed by a reaction with bromobutanamide in the presence of DMF and NaH . Similarly, the synthesis of other butanamide derivatives, such as those with anticonvulsant activity, involves the fusion of different chemical fragments from clinically relevant drugs . These methods provide a framework for the potential synthesis of "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide," which would likely involve the appropriate selection of starting materials and reaction conditions tailored to introduce the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of butanamide derivatives is often confirmed using techniques such as NMR, IR, and mass spectrometry. X-ray diffraction is used to determine the solid-state structure, revealing preferred conformations and intermolecular interactions, such as hydrogen bonding . These techniques would be essential in analyzing the molecular structure of "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide" to confirm its synthesis and to understand its conformational preferences and potential for intermolecular interactions.

Chemical Reactions Analysis

Butanamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, as seen in the synthesis of indole-based oxadiazole scaffolds . The reactivity of the butanamide moiety can be influenced by the presence of substituents on the aromatic rings, which can affect the electron density and steric hindrance around the reactive sites. Understanding these chemical reactions is crucial for predicting the behavior of "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide" in different chemical environments and for designing further functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives, such as solubility, acidity, and stability, are influenced by their molecular structure. For example, the presence of hydroxyl groups can enhance the NH acidity of dihydroxybutanamides, as evidenced by pKa values and hydrogen bond strength analysis . These properties are important for the pharmacological profile of the compounds, as they can affect bioavailability, distribution, and interaction with biological targets. The physical and chemical properties of "4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide" would need to be characterized to assess its potential as a therapeutic agent or in other applications.

科学研究应用

抗氧化特性和生物活性

- 对丙泊酚和类似苯酚衍生物(如 2,6-二甲基苯酚和 2,6-二异丙基苯酚)的研究表明其具有显著的抗氧化特性。这些化合物在清除自由基和抑制脂质过氧化的能力方面进行了比较,显示出不同程度的有效性,在某些条件下丙泊酚作为一种有效的抗氧化剂。这表明在减轻氧化应激和相关病理方面具有潜在应用 (Rigobello 等人,2004)。

生物系统中的抑制和激活

- 一系列 2,2-二甲基-3,3-二苯基丙酰胺(与本化合物在结构上相似)被确定为糖皮质激素受体的调节剂。它们在转抑制试验中表现出良好的激动剂活性,而在转激活试验中活性降低,这表明在具有最小副作用的抗炎疗法中具有潜在作用 (Yang 等人,2010)。

化学合成和分子相互作用

- 结构相关的非对映异构膦的制备,用于镍催化的不对称交叉偶联,证明了该化合物在促进手性分子合成途径中的潜力,而手性分子在各种化学和制药应用中至关重要 (Hayashi 等人,1981)。

用于治疗应用的酶抑制

- 已经研究了苯酚衍生物对人红细胞碳酸酐酶同工酶的抑制作用,表明 2,6-二甲基苯酚等化合物具有抑制活性。这表明在设计针对各种酶同工型的抑制剂以用于治疗目的方面具有潜在应用 (Şentürk 等人,2009)。

光物理性质和荧光

- 包含二甲基苯酚单元的花青色大环的研究探讨了它们的氧化还原和光化学性质。这些大环表现出多电子氧化还原行为和荧光,表明它们可用于开发用于生物和化学传感应用的荧光探针 (Pistner 等人,2013)。

属性

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGLZHMECENTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

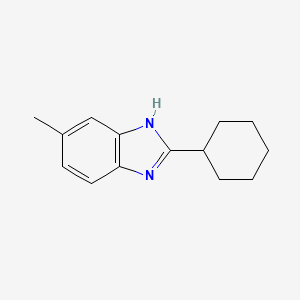

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

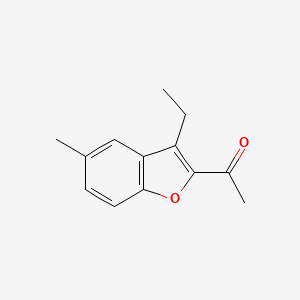

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

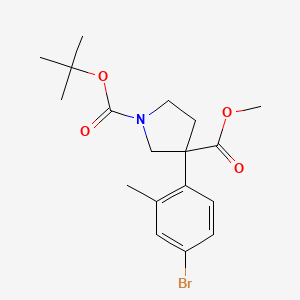

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)